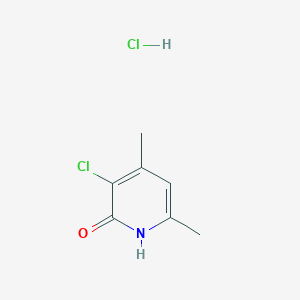

3-Chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of chlorine and methyl groups attached to the pyridine ring, along with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride typically involves the chlorination of 4,6-dimethyl-2-pyridone. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) as chlorinating agents under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) are commonly used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or neutral conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are employed.

Major Products Formed

Substitution Reactions: Products include 3-alkoxy-4,6-dimethyl-1H-pyridin-2-one derivatives.

Oxidation Reactions: Products include 3-chloro-4,6-dimethyl-2-pyridone-5-carboxylic acid.

Reduction Reactions: Products include 3-chloro-4,6-dimethylpiperidine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula C9H10ClN2O⋅HCl. It contains a pyridine ring substituted with chlorine and methyl groups, which contribute to its reactivity and biological activity. The presence of both amino and methyl groups enhances its ability to participate in diverse chemical reactions.

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Recent studies have demonstrated that 3-chloro-4,6-dimethyl-1H-pyridin-2-one hydrochloride acts as a dual inhibitor of EZH2 (Enhancer of Zeste Homolog 2) and HSP90 (Heat Shock Protein 90). Inhibition of these proteins is crucial in cancer treatment as EZH2 regulates gene expression through histone methylation, while HSP90 stabilizes oncogenic proteins. In vitro studies indicate that this compound can induce apoptosis in glioblastoma cells by reactivating tumor suppressor genes and promoting the degradation of proteins involved in cancer progression .

2. Organic Synthesis

- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating more complex structures . For example, it can be used in the synthesis of substituted pyridine derivatives, which are valuable in pharmaceutical applications.

3. Biological Studies

- Enzyme Interaction Studies : The compound is utilized in research focused on understanding enzyme interactions and biological pathways. Its structure allows it to bind to specific enzyme active sites, making it a useful tool for studying enzyme inhibition and activation mechanisms .

Case Study 1: Anticancer Mechanism

A study conducted on glioblastoma cells revealed that treatment with 3-chloro-4,6-dimethyl-1H-pyridin-2-one hydrochloride led to significant apoptosis. The mechanism was linked to the inhibition of EZH2 activity, which resulted in the reactivation of genes responsible for cell cycle regulation. This highlights the compound's potential as a therapeutic agent in oncology .

Case Study 2: Synthesis of Pyridine Derivatives

In a synthetic chemistry context, researchers successfully employed 3-chloro-4,6-dimethyl-1H-pyridin-2-one hydrochloride as a key intermediate for synthesizing novel pyridine derivatives with enhanced biological activity. The reactions were optimized to yield high purity products suitable for further biological testing .

Mécanisme D'action

The mechanism of action of 3-Chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyridine ring contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,6-Dimethyl-2-pyridone: Lacks the chlorine atom, making it less reactive in substitution reactions.

3-Chloro-2-pyridone: Lacks the methyl groups, affecting its steric and electronic properties.

4-Chloro-6-methyl-2-pyridone: Has only one methyl group, altering its chemical reactivity and biological activity.

Uniqueness

3-Chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and binding affinity in various chemical and biological contexts. This combination of functional groups makes it a versatile compound for research and industrial applications.

Activité Biologique

Overview

3-Chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride is a pyridine derivative characterized by the presence of chlorine and methyl substituents. This compound is notable for its diverse biological activities, including potential applications in medicinal chemistry and agriculture. Understanding its biological activity involves examining its mechanisms of action, interactions with biological targets, and implications for therapeutic use.

- Molecular Formula : C_8H_9ClN_2O

- CAS Number : 2241138-73-6

- Structure : Contains a pyridine ring with chlorine and methyl groups, enhancing its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can act as an inhibitor or modulator:

- Enzyme Inhibition : It binds to active sites or allosteric sites on enzymes, preventing substrate binding or catalysis.

- Receptor Modulation : It can function as an agonist or antagonist, influencing receptor activity and downstream signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antibacterial agent .

Cytotoxicity

Research has demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. In vitro assays indicated that it inhibits cell proliferation through apoptosis induction, making it a candidate for further development in cancer therapy .

Enzyme Interaction Studies

The compound has been evaluated for its interaction with various enzymes. For example, it has been identified as a potent inhibitor of specific phospholipases, which play crucial roles in cellular signaling and metabolism .

Case Studies

- Antibacterial Efficacy Against MRSA :

- Cytotoxicity in Cancer Cell Lines :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4,6-Dimethyl-2-pyridone | Lacks chlorine; less reactive | Limited antibacterial activity |

| 3-Chloro-2-pyridone | Lacks methyl groups; altered reactivity | Reduced cytotoxicity |

| 4-Chloro-6-methyl-2-pyridone | Only one methyl group; affects binding affinity | Weaker enzyme inhibition |

Propriétés

IUPAC Name |

3-chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-4-3-5(2)9-7(10)6(4)8;/h3H,1-2H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMOZCONYCTLOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)Cl)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.